REACTION_CXSMILES
|
Cl.[CH3:2][N:3]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)[CH3:4].Cl.[F:13][C:14]1[CH:15]=[C:16]([NH:20]N)[CH:17]=[CH:18][CH:19]=1>C(O)C>[CH3:2][N:3]([CH3:4])[CH:5]1[CH2:10][C:9]2[C:17]3[C:16](=[CH:15][C:14]([F:13])=[CH:19][CH:18]=3)[NH:20][C:8]=2[CH2:7][CH2:6]1 |f:0.1,2.3|
|
Name
|
dimethylaminocyclohexanone hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CN(C)C1C(CCCC1)=O
|
Name
|
3-fluorophenylhydrazine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.FC=1C=C(C=CC1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for twenty hours
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration
|
Type
|
ADDITION
|
Details
|
treated with dilute potassium hydroxide
|
Type
|
CUSTOM
|
Details
|
The chloroform layer was separated
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
after recrystallization from isopropyl alcohol, 31.5 g
|
Name
|
|
Type
|
|
Smiles
|
CN(C1CCC=2NC3=CC(=CC=C3C2C1)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |